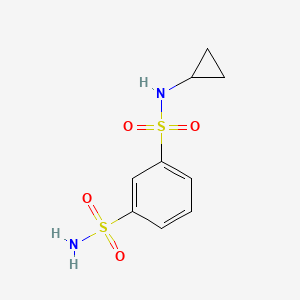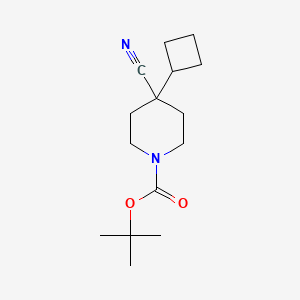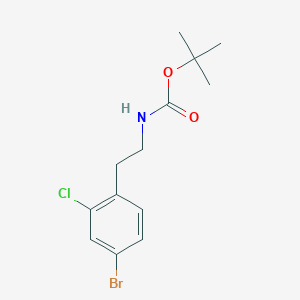
Ethyl 5-amino-4-fluoro-2-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-amino-4-fluoro-2-methoxybenzoate is an organic compound with the molecular formula C10H12FNO3 It is a derivative of benzoic acid, featuring an ethyl ester group, an amino group, a fluoro substituent, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-4-fluoro-2-methoxybenzoate typically involves the esterification of the corresponding benzoic acid derivative. One common method is the reaction of 5-amino-4-fluoro-2-methoxybenzoic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis. Additionally, purification steps, including crystallization and recrystallization, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-4-fluoro-2-methoxybenzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The fluoro substituent can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Ester hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Ester hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous solution.
Major Products Formed
Nucleophilic substitution: Substituted derivatives with different functional groups replacing the fluoro group.
Reduction: Amino derivatives.
Ester hydrolysis: 5-amino-4-fluoro-2-methoxybenzoic acid.
Scientific Research Applications
Ethyl 5-amino-4-fluoro-2-methoxybenzoate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It is used in the development of novel materials with specific properties, such as fluorescence or conductivity.
Biological Studies: The compound is employed in studies investigating enzyme interactions and metabolic pathways.
Industrial Applications: It is utilized in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 5-amino-4-fluoro-2-methoxybenzoate depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The fluoro and amino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The methoxy group can modulate the compound’s lipophilicity and membrane permeability, affecting its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-4-fluoro-5-methoxybenzoate: Similar structure but with different positions of the amino and methoxy groups.
Ethyl 2-amino-4-methoxybenzoate: Lacks the fluoro substituent.
Ethyl 4-methoxybenzoate: Lacks both the amino and fluoro substituents.
Uniqueness
Ethyl 5-amino-4-fluoro-2-methoxybenzoate is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. The presence of both an amino and a fluoro group can enhance its reactivity and potential interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H12FNO3 |
|---|---|
Molecular Weight |
213.21 g/mol |
IUPAC Name |
ethyl 5-amino-4-fluoro-2-methoxybenzoate |
InChI |
InChI=1S/C10H12FNO3/c1-3-15-10(13)6-4-8(12)7(11)5-9(6)14-2/h4-5H,3,12H2,1-2H3 |
InChI Key |
YXXHRTBWTLJMKI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1OC)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]methanol](/img/structure/B13507730.png)


![(E)-N-[1-(2-bromo-4-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B13507747.png)


![Ethyl 2-[(4-methylphenyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B13507764.png)
![{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}methanamine](/img/structure/B13507768.png)






